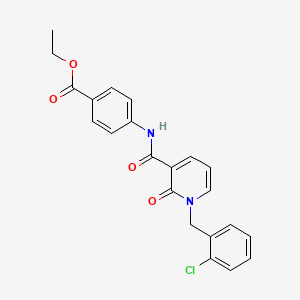

Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

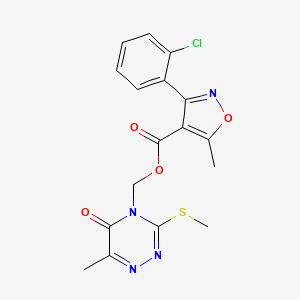

The compound “Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a 2-oxo group (a carbonyl group at the 2-position). It also has a 2-chlorobenzyl group attached at the 1-position of the pyridine ring, and a carboxamido group at the 3-position. The carboxamido group is further substituted with a benzoate group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the 2-oxo group, and the 2-chlorobenzyl and carboxamido-benzoate substituents . Techniques such as NMR spectroscopy could be used to confirm the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the pyridine ring might undergo electrophilic aromatic substitution reactions . The 2-oxo group could potentially be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 2-oxo and carboxamido groups could impact the compound’s solubility in different solvents .Applications De Recherche Scientifique

Anticancer Properties

Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate exhibits promising anticancer effects. Researchers have investigated its ability to inhibit tumor growth by interfering with cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and optimize its therapeutic potential .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate has demonstrated anti-inflammatory properties, making it a candidate for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders .

Neuroprotective Effects

Neurodegenerative diseases, including Alzheimer’s and Parkinson’s, are characterized by neuronal damage. This compound shows potential as a neuroprotective agent by modulating oxidative stress, reducing neuroinflammation, and promoting neuronal survival. Researchers are exploring its application in preclinical models .

Cardiovascular Applications

Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate may impact cardiovascular health. It could enhance endothelial function, reduce oxidative stress, and regulate blood pressure. Clinical trials are necessary to validate its efficacy in preventing cardiovascular diseases .

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against bacteria and fungi. Researchers are investigating its potential as an alternative to existing antibiotics, especially in the face of antibiotic resistance .

Metabolic Syndrome and Diabetes

Metabolic syndrome and type 2 diabetes are global health challenges. Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate may regulate glucose metabolism, improve insulin sensitivity, and mitigate metabolic abnormalities. Ongoing research aims to validate these effects .

Drug Delivery Systems

Due to its chemical properties, this compound could serve as a building block for drug delivery systems. Researchers are exploring its use in targeted therapies, nanoparticle formulations, and sustained-release drug carriers .

Chemical Biology and Medicinal Chemistry

Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate provides valuable insights into chemical biology and drug design. Its structure informs the development of novel analogs with improved pharmacological properties .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[[1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O4/c1-2-29-22(28)15-9-11-17(12-10-15)24-20(26)18-7-5-13-25(21(18)27)14-16-6-3-4-8-19(16)23/h3-13H,2,14H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROJAQZWJXPGIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2617733.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3,4-diethoxybenzamide](/img/structure/B2617741.png)

![5,6-dichloro-N-[2-(4-methylbenzenesulfonamido)ethyl]pyridine-3-carboxamide](/img/structure/B2617746.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2617749.png)

![6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine](/img/structure/B2617750.png)

![3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone](/img/structure/B2617751.png)

![4-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2617753.png)

![3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2617755.png)